(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride
Description
(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative characterized by a five-membered saturated ring with methyl groups at the 3 and 4 positions. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous environments, making it suitable for pharmaceutical and synthetic applications. Pyrrolidine derivatives are widely utilized in drug development due to their versatility as building blocks for bioactive molecules, particularly in targeting enzymes and receptors .
Properties
Molecular Formula |
C5H14Cl2N2 |
|---|---|
Molecular Weight |
173.08 g/mol |
IUPAC Name |
(3S,4S)-4-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c1-4-2-7-3-5(4)6;;/h4-5,7H,2-3,6H2,1H3;2*1H/t4-,5+;;/m0../s1 |
InChI Key |
XHVYAOXNULEUHH-YAQRUTEZSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@H]1N.Cl.Cl |
Canonical SMILES |
CC1CNCC1N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the lipase-mediated resolution protocol, which provides high enantiomeric excess. The process starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar enantioselective techniques. The use of immobilized lipases on diatomaceous earth (Amano PS-D) is a common practice to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound’s pyrrolidine ring allows it to fit into enzyme active sites, where it can form hydrogen bonds and other interactions that modulate enzyme activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride with structurally related compounds, focusing on molecular features and physicochemical properties:
Key Observations :
- Core Structure : Pyrrolidine derivatives (5-membered ring) generally exhibit faster metabolic clearance than piperidine analogs (6-membered ring) due to ring strain and conformational flexibility.
- Substituent Effects :
- Benzyl/Pyridinyl Groups (e.g., ): Enhance lipophilicity and receptor interaction but may reduce aqueous solubility.
- Halogenation (e.g., ): Improves metabolic stability and electronic properties for targeted binding.
- Oxygen-Containing Groups (e.g., -OH in , -OCH₃ in ): Increase polarity, affecting solubility and hydrogen-bonding capacity.
Biological Activity
(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride is a chiral amine compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a pyrrolidine ring with a methyl group at the fourth position and an amine group at the third position. Its stereochemistry plays a crucial role in its biological activity, influencing how it interacts with various molecular targets.
| Property | Details |
|---|---|
| Chemical Formula | C₅H₁₂Cl₂N₂ |
| Molecular Weight | 173.07 g/mol |
| Chirality | (3S,4S) |
The biological activity of (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride is primarily linked to its interactions with enzymes and receptors in biological systems. Studies indicate that it may function as an inhibitor or modulator of neurotransmitter systems, particularly affecting pathways related to:
- Neurotransmission : The compound has been shown to influence neurotransmitter release and receptor activation, which can affect mood and cognitive functions.
- Enzyme Inhibition : It interacts with specific enzymes, potentially altering metabolic pathways. For instance, it has been studied for its binding affinity to neuronal nitric oxide synthase (nNOS), where it exhibits selective inhibition properties .
Biological Activity
Research has demonstrated that (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride possesses several notable biological activities:
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage in various models of neurodegeneration.
- Antioxidant Activity : It displays antioxidant properties that can mitigate oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens .
Neuroprotective Studies
A study investigating the neuroprotective effects of (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride revealed that it could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was associated with the modulation of reactive oxygen species (ROS) levels and enhancement of endogenous antioxidant defenses.
Enzyme Interaction Studies
In enzyme assays, (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride demonstrated a Ki value in the low nanomolar range for nNOS inhibition, indicating high potency. This selectivity is particularly noteworthy as it shows more than 1000-fold selectivity over endothelial nitric oxide synthase (eNOS), making it a candidate for developing targeted therapies for conditions involving excessive nitric oxide production .
Summary of Biological Activities
The following table summarizes the biological activities associated with (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride:
| Activity Type | Description |
|---|---|
| Neuroprotective | Protects against oxidative stress-induced neuronal damage |
| Antioxidant | Reduces oxidative stress by modulating ROS levels |
| Antimicrobial | Exhibits activity against specific bacterial strains |
| Enzyme Inhibition | Potent inhibitor of nNOS with high selectivity over other NOS isoforms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
